molecular formula C11H9NO3 B11896781 2-Methoxyquinoline-8-carboxylic acid

2-Methoxyquinoline-8-carboxylic acid

Cat. No.: B11896781
M. Wt: 203.19 g/mol
InChI Key: CFWCYIDKKATWAX-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the second position and a carboxylic acid group at the eighth position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-8-carboxylic acid typically involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield 2-methoxyquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: 2-Methoxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxyquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Quinoline-8-carboxylic acid
  • 2-Methoxyquinoline
  • 8-Hydroxyquinoline-2-carboxylic acid

Comparison: 2-Methoxyquinoline-8-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to quinoline-8-carboxylic acid, the methoxy group enhances its solubility and reactivity. In contrast to 2-methoxyquinoline, the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets. The combination of these functional groups makes this compound a versatile compound with diverse applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methoxyquinoline-8-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6H,1H3,(H,13,14)

InChI Key

CFWCYIDKKATWAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2C(=O)O)C=C1

Origin of Product

United States

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